

Structure-activity relationship (SAR) studies of N-(2-Hydroxyphenyl)picolinamide analogues

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Compound of Interest

Compound Name: N-(2-Hydroxyphenyl)picolinamide

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A Comprehensive Guide to the Structure-Activity Relationship (SAR) of **N-(2-Hydroxyphenyl)picolinamide** Analogues

The following guide provides a detailed comparison of **N-(2-Hydroxyphenyl)picolinamide** analogues, summarizing their structure-activity relationships (SAR) as investigated in various therapeutic areas. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons supported by experimental data.

SAR Studies in Cancer Therapy

Picolinamide derivatives have been extensively studied as potential anti-cancer agents, targeting various components of cell signaling pathways involved in tumor growth and proliferation.

As VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2][3] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[1] [2][3]

A series of novel picolinamide-based derivatives have been designed and synthesized as potential VEGFR-2 inhibitors.[1][2] The general structure of these analogues incorporates a picolinamide core. The SAR studies revealed that modifications at various positions of the



picolinamide scaffold significantly influence their anti-proliferative and VEGFR-2 inhibitory activities.

Table 1: SAR of Picolinamide Analogues as VEGFR-2 Inhibitors

Compound ID	R1 (at 4- position of picolinamid e)	R2 (substituent on the phenyl ring)	Anti- proliferative IC50 (µM) vs. A549 cells	Anti- proliferative IC50 (µM) vs. HepG2 cells	VEGFR-2 Kinase IC50 (μΜ)
8a	- OCH2CH=C H-phenyl	Н	15.4	22.1	0.87[3]
8j	- OCH2CH=C H-phenyl	4-Cl	12.5[1]	20.6[1]	0.53[3]
81	- OCH2CH=C H-phenyl	3,4-diCl	13.2[1]	18.2[1]	0.29[3]
8u	- OCH2CH=C H-phenyl	4-OCH3	25.6	37.2	1.22[3]
Sorafenib	(Reference Drug)	19.3	29.0	-	
Axitinib	(Reference Drug)	22.4	38.7	-	

Data sourced from multiple studies.[1][3]

The data indicates that the presence of electron-withdrawing groups, such as chlorine, on the terminal phenyl ring enhances the anti-proliferative activity.[1] Specifically, compound 8l, with a 3,4-dichloro substitution, exhibited the most potent VEGFR-2 inhibitory activity with an IC50



value of 0.29 μ M.[3] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the VEGFR-2 kinase domain.[1][3]

As Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[4] Their overexpression is frequently observed in various human tumors, making them attractive targets for cancer therapy.[4] A series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their anti-proliferative activities.[4]

Table 2: SAR of N-Methylpicolinamide-4-thiol Analogues as Aurora Kinase Inhibitors

Compound ID	R (substituent on the benzamido ring)	Anti-proliferative IC50 (µM) vs. HepG2 cells	Aurora-B Kinase IC50 (μΜ)
61	4-CF3	1.89	-
6m	2-CF3	2.45	-
6n	3-NO2	3.12	-
6p	3-Br	0.76	0.12
Sorafenib	(Reference Drug)	5.31	-

Data sourced from a study on N-methylpicolinamide-4-thiol derivatives.[4]

The SAR study of these analogues revealed that the nature and position of the substituent on the benzamido ring significantly impact the cytotoxic activity. Compound 6p, bearing a bromine atom at the 3-position, demonstrated the most potent anti-proliferative activity and was identified as a selective inhibitor of Aurora-B kinase.[4]

SAR Studies in Metabolic Diseases

Picolinamide derivatives have also been investigated for their potential in treating metabolic disorders such as diabetes.



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As 11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1) Inhibitors

11β-HSD1 is an enzyme that plays a key role in regulating glucocorticoid levels, and its inhibition is a promising therapeutic strategy for type 2 diabetes and metabolic syndrome.[5][6] A series of 6-substituted picolinamide derivatives were synthesized and evaluated for their inhibitory activity against 11β-HSD1.[5][6]

Table 3: SAR of Picolinamide Analogues as 11β-HSD1 Inhibitors

Compound ID	R (substituent at 6- position of picolinamide)	Human 11β-HSD1 IC50 (nM)	Mouse 11β-HSD1 IC50 (nM)
1	Piperidin-1-yl	180	230
24	4-Fluorophenyl	10	15
25	Cyclohexyl	5	8

Data sourced from studies on picolinamide derivatives as 11β-HSD1 inhibitors.[5][6]

Optimization of a high-throughput screening hit led to the discovery of highly potent and metabolically stable inhibitors.[5] Compound 25 emerged as a potent inhibitor that was efficacious in a mouse pharmacodynamic model, reducing fasting blood glucose and insulin levels.[5]

Experimental Protocols In Vitro Anti-proliferative Assay (CCK Assay)

The anti-proliferative activity of the picolinamide derivatives was evaluated against human cancer cell lines (e.g., A549, HepG2) using the Cell Counting Kit-8 (CCK-8) assay.[1] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). The cell viability was then determined by measuring the absorbance at a specific wavelength after the addition of the CCK-8 reagent. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.



VEGFR-2 Kinase Inhibition Assay

The in vitro inhibitory activity of the compounds against VEGFR-2 kinase was determined using a kinase assay kit.[3] The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. The kinase activity was measured in the presence of various concentrations of the test compounds. The IC50 values were calculated by fitting the inhibition data to a dose-response curve.

Aurora-B Kinase Inhibition Assay

The inhibitory activity against Aurora-B kinase was evaluated using a commercially available kinase assay kit.[4] The assay measures the phosphorylation of a specific substrate by the kinase. The activity was determined in the presence of different concentrations of the compounds, and the IC50 values were calculated.

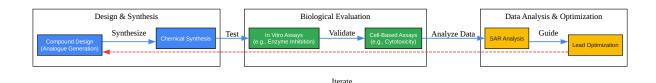
11β-HSD1 Inhibition Assay

The inhibitory activity of the compounds against human and mouse 11β-HSD1 was determined using a scintillation proximity assay.[5][6] The assay measures the conversion of [3H]-cortisone to [3H]-cortisol by the enzyme. The inhibition of this conversion by the test compounds was measured, and the IC50 values were determined.

Visualizations

General Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies in drug discovery.





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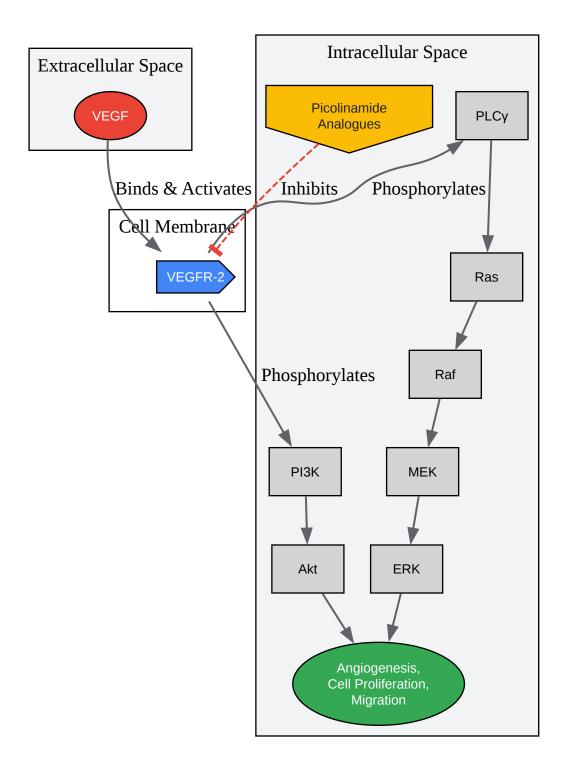
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Caption: A generalized workflow for structure-activity relationship (SAR) studies.

VEGFR-2 Signaling Pathway

The diagram below depicts a simplified representation of the VEGFR-2 signaling pathway, a key target for some of the discussed picolinamide analogues.





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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of picolinamide analogues.



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